1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine
CAS No.: 1251690-99-9
Cat. No.: VC11975384
Molecular Formula: C23H20ClN5O
Molecular Weight: 417.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251690-99-9 |
|---|---|
| Molecular Formula | C23H20ClN5O |
| Molecular Weight | 417.9 g/mol |
| IUPAC Name | [7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C23H20ClN5O/c24-18-8-6-17(7-9-18)21-10-11-25-22-20(16-26-29(21)22)23(30)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11,16H,12-15H2 |
| Standard InChI Key | XWYNCRXIPKYGPW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=C(C=C5)Cl |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is C23H20ClN5O, with a molecular weight of 417.9 g/mol. Its IUPAC name, [7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone, reflects the integration of a pyrazolo[1,5-a]pyrimidine backbone linked to a 4-chlorophenyl group at position 7 and a phenylpiperazine carboxamide at position 3 (Figure 1). The presence of the chlorophenyl moiety enhances hydrophobicity, while the piperazine ring introduces conformational flexibility, critical for target engagement.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN5O |
| Molecular Weight | 417.9 g/mol |
| CAS Number | 1251690-99-9 |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=C(C=C5)Cl |
Figure 1. Key physicochemical properties and structural representation.
Synthesis and Optimization
While explicit synthetic protocols for this compound remain undisclosed, analogous pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrimidine cores are often constructed by reacting enamine intermediates with aminopyrazole derivatives under reflux conditions . In one reported route, 3,4-dimethoxyacetophenone reacts with DMF-DMA to form an enamine, which undergoes cyclization with methyl 5-amino-1H-pyrazole-3-carboxylate to yield the pyrazolo[1,5-a]pyrimidine scaffold . Subsequent coupling of the carboxylic acid intermediate with 4-phenylpiperazine using HBTU as a coupling agent could theoretically produce the target compound .
Critical parameters influencing yield and purity include:
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Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile optimize reaction kinetics.
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Temperature: Cyclization steps often require reflux conditions (80–120°C) .
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Catalysts: Peptide coupling agents (e.g., HBTU) enhance amide bond formation efficiency .
Structure-Activity Relationships (SAR)
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Chlorophenyl substituent: Enhances target affinity through hydrophobic interactions with kinase domains (e.g., Phe229 in CFTR) .
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Piperazine ring: Improves solubility and bioavailability; N-alkylation (e.g., methyl groups) increases metabolic stability .
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Carboxamide linker: Facilitates hydrogen bonding with active site residues (e.g., Phe931 in CFTR) .
| Modification | Effect on Potency (EC50) | Solubility (PBS) |
|---|---|---|
| Piperidine (14c) | 810 nM | 12 µM |
| Piperazine (14d) | 270 nM | 8 µM |
| S-Methyl piperazine (16d) | 23 nM | 91 µM |
Table 1. Impact of piperazine modifications on CFTR activation and solubility .
Future Research Directions
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Toxicological profiling: Assess acute and chronic toxicity in preclinical models.
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Formulation development: Explore nanoparticle encapsulation to enhance ocular or topical delivery.
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Target validation: Conduct kinase profiling assays to identify primary molecular targets.
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